molecular formula C22H16O3 B11668230 4-Phenyl-7-phenylmethoxychromen-2-one CAS No. 110876-08-9

4-Phenyl-7-phenylmethoxychromen-2-one

Cat. No.: B11668230
CAS No.: 110876-08-9
M. Wt: 328.4 g/mol
InChI Key: DQQCMCHMGYUJJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-phenyl-2H-chromen-2-one.

    Benzyloxy Group Introduction: The hydroxyl group at the 7th position is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for 7-(benzyloxy)-4-phenyl-2H-chromen-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation Products: Benzyloxy aldehydes or carboxylic acids.

    Reduction Products: Dihydrochromenones.

    Substitution Products: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

7-(Benzyloxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 7-(Benzyloxy)-4-phenyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit MAO-B selectively makes it a promising candidate for therapeutic applications in neurodegenerative diseases.

Properties

CAS No.

110876-08-9

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-phenyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C22H16O3/c23-22-14-20(17-9-5-2-6-10-17)19-12-11-18(13-21(19)25-22)24-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

DQQCMCHMGYUJJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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